molecular formula C24H24N2O4S B3497181 N-(2,5-dimethoxy-4-{[3-(phenylsulfanyl)propanoyl]amino}phenyl)benzamide

N-(2,5-dimethoxy-4-{[3-(phenylsulfanyl)propanoyl]amino}phenyl)benzamide

Cat. No.: B3497181
M. Wt: 436.5 g/mol
InChI Key: KMUMILMCPSFPOY-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxy-4-{[3-(phenylsulfanyl)propanoyl]amino}phenyl)benzamide: is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxy-4-{[3-(phenylsulfanyl)propanoyl]amino}phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the dimethoxy and phenylsulfanyl groups through specific reagents and catalysts. Common reagents used in these reactions include dimethoxybenzene, phenylsulfanyl chloride, and propanoyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide structure, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with specific biological activities.

Industry: In the industrial sector, the compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(2,5-dimethoxy-4-{[3-(phenylsulfanyl)propanoyl]amino}phenyl)benzamide exerts its effects is largely dependent on its interaction with molecular targets. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The presence of the dimethoxy and phenylsulfanyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-(2,5-dimethoxy-4-{[3-(4-morpholinyl)propyl]carbamothioyl}amino)phenyl)benzamide
  • N-(3,4-dimethoxy-phenyl)-3,4-dimethoxy-benzamide

Uniqueness: N-(2,5-dimethoxy-4-{[3-(phenylsulfanyl)propanoyl]amino}phenyl)benzamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and potential interactions with biological targets, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[2,5-dimethoxy-4-(3-phenylsulfanylpropanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-29-21-16-20(26-24(28)17-9-5-3-6-10-17)22(30-2)15-19(21)25-23(27)13-14-31-18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUMILMCPSFPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CCSC2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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